
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves several steps. One common method includes the reaction of 1-ethyl-1H-benzoimidazole with piperidin-3-ol in the presence of a suitable base to form the intermediate 1-ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole derivatives: Various derivatives with modifications at the piperidine ring or benzoimidazole core, which can exhibit different biological activities and pharmacokinetic profiles.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Biological Activity
1-Ethyl-2-(piperidin-3-yloxy)-1H-benzoimidazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications.
- Molecular Formula : C₁₄H₂₀ClN₃O
- Molecular Weight : 281.79 g/mol
- CAS Number : 1185310-89-7
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate cellular signaling pathways, leading to therapeutic effects in different biological contexts.
Biological Activities
- Antidepressant Potential : Preliminary studies suggest that this compound may have antidepressant properties. It has been investigated for its ability to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Acetylcholinesterase Inhibition : There is growing interest in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) as potential treatments for Alzheimer's disease. The inhibition of these enzymes can increase acetylcholine levels, which is beneficial for cognitive function .
- Receptor Binding Studies : The compound has been studied for its binding affinity to various receptors, indicating potential use in developing drugs targeting specific neurological pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of similar compounds and suggested that modifications in the benzoimidazole structure could enhance efficacy .
- Inhibitory Effects on Cholinesterases : Research has shown that compounds with similar structures exhibit significant inhibitory activity against AChE and BChE, making them candidates for further development as Alzheimer's therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of this compound compared to related compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Potential antidepressant, AChE inhibitor | Receptor modulation |
1-Ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride | Similar activities | Variations in receptor binding |
Other benzoimidazole derivatives | Variable; some show anti-inflammatory properties | Diverse mechanisms depending on structure |
Properties
IUPAC Name |
1-ethyl-2-piperidin-3-yloxybenzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-17-13-8-4-3-7-12(13)16-14(17)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDDTWIFXDQFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1OC3CCCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671425 | |
Record name | 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-89-7 | |
Record name | 1-Ethyl-2-[(piperidin-3-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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